molecular formula C15H18N2O5S B2634024 1-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1795085-73-2

1-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2634024
CAS No.: 1795085-73-2
M. Wt: 338.38
InChI Key: MDGAANMIOJFPSH-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :
    • Aromatic protons on the 2-ethoxyphenyl group resonate as a multiplet at δ 7.5–8.0 ppm.
    • Azetidine protons adjacent to the sulfonyl group appear deshielded (δ 3.5–4.5 ppm).
    • Pyrrolidinedione carbonyls (δ 2.6–3.2 ppm for α-protons; δ 170–175 ppm for carbonyl carbons in ¹³C NMR).
  • ¹³C NMR :
    • Sulfonyl-linked carbons exhibit signals near δ 55–60 ppm.
    • Ethoxy group carbons: δ 14–15 ppm (CH₃), δ 63–65 ppm (OCH₂).

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Strong absorption at 1150–1350 cm⁻¹ (asymmetric S=O stretching).
  • Peaks at 1650–1750 cm⁻¹ (pyrrolidinedione carbonyls).
  • 2850–3000 cm⁻¹ (C-H stretching in ethoxy group).

Mass Spectrometry (MS)

  • Molecular ion peak at m/z 338.38 (C₁₅H₁₈N₂O₅S⁺).
  • Fragmentation patterns include loss of the ethoxy group (m/z 295) and cleavage of the sulfonamide bond (m/z 182).

Table 2: Key Spectroscopic Signatures

Technique Key Peaks/Shifts Assignment
¹H NMR δ 7.8 (multiplet) 2-Ethoxyphenyl aromatic protons
¹³C NMR δ 170.2 Pyrrolidinedione carbonyls
FT-IR 1320 cm⁻¹ S=O asymmetric stretch
MS m/z 338.38 Molecular ion

X-ray Crystallography and Conformational Studies

While no direct crystallographic data exists for this compound, analogues like 1-(1-((3-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione exhibit planar sulfonyl groups and chair-like puckering in the pyrrolidinedione. The azetidine ring typically adopts a twisted conformation to alleviate steric strain between the sulfonyl group and pyrrolidinedione. Computational models predict that the 2-ethoxy substituent forces the phenyl ring into a perpendicular orientation relative to the azetidine plane, reducing π-π stacking interactions compared to para-substituted derivatives.

Comparative Analysis with Related Azetidine-Pyrrolidinedione Hybrids

Table 3: Structural and Electronic Comparisons

Compound Substituent Key Differences
Target Compound 2-Ethoxyphenyl Enhanced steric hindrance; reduced symmetry
3-Methoxyphenyl analogue 3-Methoxyphenyl Improved crystallinity due to para-substitution
3-Acetylphenyl analogue 3-Acetylphenyl Increased electron-withdrawing effects
Oxazolidinedione analogue Oxazolidine-2,4-dione Altered hydrogen-bonding capacity

The 2-ethoxy group diminishes intermolecular interactions compared to 3- or 4-substituted derivatives, potentially lowering melting points and altering solubility. Conversely, acetylated variants exhibit stronger hydrogen-bond acceptor capacity due to ketone groups.

Properties

IUPAC Name

1-[1-(2-ethoxyphenyl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-2-22-12-5-3-4-6-13(12)23(20,21)16-9-11(10-16)17-14(18)7-8-15(17)19/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGAANMIOJFPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the formation of the azetidine ring through cyclization reactions, followed by the introduction of the sulfonyl group via sulfonylation reactions. The pyrrolidine-2,5-dione moiety can be synthesized through cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

1-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 1-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., sulfonyl, nitro) enhance stability and may improve binding to enzymatic targets, as seen in anticonvulsant derivatives like 1-(4-acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione (IC₅₀ = 5.2 mM for GABA-T inhibition) . Aryloxy and heteroaryl groups (e.g., pyridine in ) correlate with antimicrobial activity, suggesting the 2-ethoxyphenyl group in the target compound could modulate similar properties.
  • Synthetic Strategies: Sulfonylation reactions (as inferred for the target compound) are common in pyrrolidine-2,5-dione chemistry, often employing catalysts like palladium (e.g., ) or nickel (e.g., ). Mannich and Michael adduct reactions are versatile for introducing amino or aryloxy groups .

Physicochemical and Crystallographic Properties

  • Crystallography: Analogous compounds, such as 1-(2-chloro-1-(4-chlorophenyl)-2-nitropropyl)pyrrolidine-2,5-dione, crystallize in monoclinic systems (space group P121/n1) with distinct dihedral angles between aromatic and heterocyclic planes (e.g., 38.4° for O3−N2−O4 and chlorophenyl groups) . The target compound’s 2-ethoxyphenyl group may introduce steric effects, altering crystal packing. SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining such structures .
  • Thermal and Solubility Profiles: Derivatives like 3-(2-aminoethylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione exhibit moderate solubility in polar solvents (e.g., tetrahydrofuran), influenced by sulfanyl and fluorophenyl groups . The ethoxy group in the target compound may enhance solubility in organic solvents compared to halogenated analogs.

Biological Activity

1-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a unique combination of functional groups, including an ethoxyphenyl sulfonyl group and a pyrrolidine dione moiety. The synthesis typically involves multiple steps, starting with the formation of the azetidine ring followed by sulfonylation and subsequent reactions to introduce the pyrrolidine structure.

Synthetic Routes

  • Step 1 : Formation of the azetidine ring from suitable precursors.
  • Step 2 : Introduction of the sulfonyl group via sulfonyl chloride reaction.
  • Step 3 : Cyclization to form the pyrrolidine dione structure.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. Its functional groups facilitate binding to these targets, modulating their activity and leading to diverse biological effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown potent cytotoxicity against various cancer cell lines, including:

  • A549 (lung carcinoma)
  • K562 (chronic myelogenous leukemia)
  • SK-OV-3 (ovarian adenocarcinoma)

These studies suggest that such compounds may inhibit tumor growth effectively, comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar sulfonamide derivatives have demonstrated efficacy against a range of bacterial strains. The mechanism often involves inhibition of bacterial enzymes critical for cell wall synthesis .

Comparative Analysis

The biological activities of this compound can be compared with other related compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism
Compound AHighModerateEnzyme inhibition
Compound BModerateHighCell wall synthesis inhibition
Target Compound High Moderate Enzyme modulation

Case Studies

Recent studies have highlighted specific instances where derivatives of this compound have been used in preclinical trials. For example:

  • Study on A549 Cells : Showed that treatment with the compound resulted in a significant decrease in cell viability, indicating its potential as an anticancer agent.
  • Antimicrobial Screening : Demonstrated that similar compounds effectively inhibited the growth of resistant bacterial strains.

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